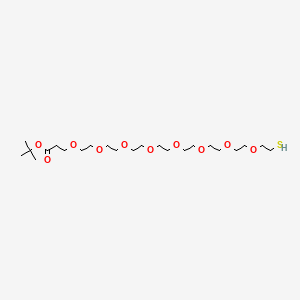

HS-PEG8-CH2CH2COOtBu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HS-PEG8-CH2CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a colorless liquid with the molecular formula C23H46O10S and a molecular weight of 514.67 . This compound is commonly used in various biomedical applications due to its unique properties, such as water solubility, biocompatibility, and ability to form stable conjugates with other molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of HS-PEG8-CH2CH2COOtBu typically involves the reaction of a PEG derivative with a thiol group and a tert-butyl ester. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces to form conjugates. The carboxyl group is protected by the tert-butyl group, which can be removed under acidic conditions to yield the free carboxylic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps to ensure high purity and quality of the final product. The compound is stored at -18°C to avoid degradation and maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

HS-PEG8-CH2CH2COOtBu undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The tert-butyl ester can be hydrolyzed to form the free carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

HS-PEG8-CH2CH2COOtBu has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.

Biology: Employed in the modification of biomolecules for improved stability and solubility.

Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

Industry: Applied in the production of biocompatible materials and coatings

Mécanisme D'action

The mechanism of action of HS-PEG8-CH2CH2COOtBu involves its ability to form stable conjugates with other molecules through its thiol and carboxyl groups. The thiol group can react with maleimide, OPSS, and vinylsulfone groups, while the carboxyl group can form amide bonds with amine groups. These reactions enable the compound to modify and stabilize biomolecules, enhancing their properties and functionality .

Comparaison Avec Des Composés Similaires

Similar Compounds

HS-PEG6-CH2CH2COOtBu: A similar compound with a shorter PEG chain length, used in similar applications.

HO-PEG8-CH2COOtBu: A compound with a hydroxyl group instead of a thiol group, used as a linker in different types of conjugation reactions.

Uniqueness

HS-PEG8-CH2CH2COOtBu is unique due to its combination of a thiol group and a tert-butyl ester-protected carboxyl group. This allows for versatile conjugation reactions and the ability to protect and deprotect the carboxyl group as needed .

Propriétés

Formule moléculaire |

C23H46O10S |

|---|---|

Poids moléculaire |

514.7 g/mol |

Nom IUPAC |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C23H46O10S/c1-23(2,3)33-22(24)4-5-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32-20-21-34/h34H,4-21H2,1-3H3 |

Clé InChI |

GHOVTXVIDTXZOD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.